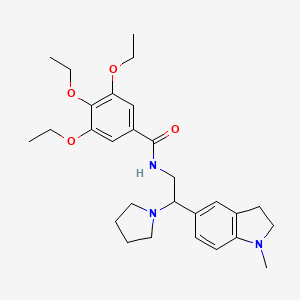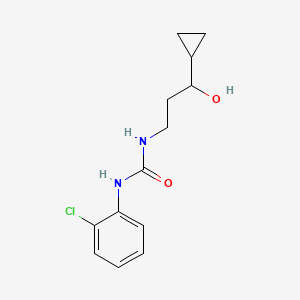
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea involves the reaction of 2-chloroaniline with cyclopropyl isocyanate followed by the addition of 3-chloro-1,2-propanediol. The resulting intermediate is then treated with urea to yield the final product.
Starting Materials
2-chloroaniline, cyclopropyl isocyanate, 3-chloro-1,2-propanediol, urea
Reaction
Step 1: 2-chloroaniline is reacted with cyclopropyl isocyanate in the presence of a suitable solvent and a catalyst to yield the intermediate 1-(2-chlorophenyl)-3-cyclopropylurea., Step 2: To the above intermediate, 3-chloro-1,2-propanediol is added and the reaction mixture is heated to reflux for several hours. This results in the formation of the intermediate 1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea., Step 3: The above intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to yield the final product, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the expression of inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea in lab experiments include its high purity and good yields of synthesis. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. These include investigating its potential therapeutic applications in other diseases, understanding its mechanism of action, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis methods have yielded high purity and good yields, and it has been investigated for its effects on cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and investigate its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-3-1-2-4-11(10)16-13(18)15-8-7-12(17)9-5-6-9/h1-4,9,12,17H,5-8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNBTZUXAUVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
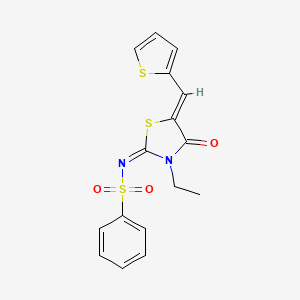
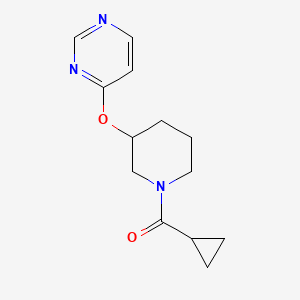
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
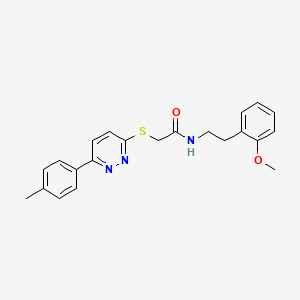
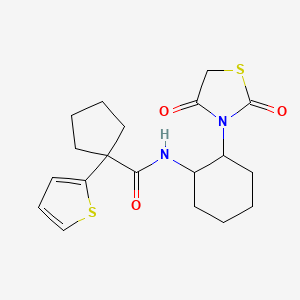
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
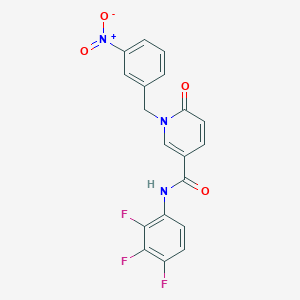
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
